Potent Recombinant CETP Inhibition Contrasts with Significantly Reduced Activity in Human Plasma
This compound (N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide) exhibits a marked loss of inhibitory potency when transitioning from a recombinant protein assay to a whole human plasma assay. In a cell-free system using human recombinant CETP, it demonstrates potent inhibition with an IC50 of 20 nM [1]. However, when assayed for inhibition of CETP in human whole plasma, the IC50 dramatically increases to 3,200 nM, representing a >100-fold reduction in potency [1]. This stark assay-dependent difference is a critical differentiator from other clinically evaluated CETP inhibitors like Anacetrapib, which maintains high potency across different assay formats (e.g., IC50 of 7.9 nM on rhCETP vs. significant HDL-raising effects in vivo) .
| Evidence Dimension | CETP Inhibition Potency in Recombinant Protein vs. Human Plasma Assays |
|---|---|
| Target Compound Data | IC50 = 20 nM (recombinant human CETP); IC50 = 3,200 nM (human whole plasma CETP) [1] |
| Comparator Or Baseline | Anacetrapib: IC50 = 7.9 nM (recombinant human CETP) ; Dalcetrapib: IC50 = 200 nM (recombinant human CETP) |
| Quantified Difference | Target compound shows a 160-fold increase in IC50 from recombinant to plasma assay (20 nM vs. 3,200 nM). Anacetrapib does not exhibit this dramatic potency loss. |
| Conditions | In vitro biochemical assay: [3H]-CE/HDL scintillation proximity assay for recombinant CETP; [3H]-CE/HDL transfer assay in human whole plasma after 10 mins. |
Why This Matters
This profound loss of activity in a plasma-based system is a proxy for poor in vivo translation, making this compound a valuable tool for studying the structure-activity relationships that govern plasma protein binding or stability, but disqualifying it as a development candidate compared to analogs with more robust plasma activity.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50447538 (CHEMBL3116157): CETP Inhibition Data. Retrieved from BindingDB website. View Source
